4-[(Methanesulfonyl)oxy]-2-nitrobenzoic acid
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Overview
Description
4-[(Methanesulfonyl)oxy]-2-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO6S. This compound is characterized by the presence of a nitro group and a methanesulfonyl group attached to a benzoic acid core. It is known for its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Methanesulfonyl)oxy]-2-nitrobenzoic acid typically involves the nitration of 4-hydroxybenzoic acid followed by the introduction of the methanesulfonyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 4-nitrobenzoic acid is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-[(Methanesulfonyl)oxy]-2-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide or other nucleophiles.
Major Products:
Reduction: 4-[(Methanesulfonyl)oxy]-2-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-[(Methanesulfonyl)oxy]-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(Methanesulfonyl)oxy]-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methanesulfonyl group can act as an electrophile, facilitating nucleophilic attack by biological nucleophiles. These interactions can lead to enzyme inhibition or modification of biological pathways .
Comparison with Similar Compounds
- 4-[(Methanesulfonyl)oxy]-2-aminobenzoic acid
- 4-[(Methanesulfonyl)oxy]-benzoic acid
- 2-Nitro-4-methylsulfonylbenzoic acid
Comparison: Compared to similar compounds, it offers a balance of electrophilic and nucleophilic sites, making it versatile in various chemical reactions .
Properties
CAS No. |
141950-10-9 |
---|---|
Molecular Formula |
C8H7NO7S |
Molecular Weight |
261.21 g/mol |
IUPAC Name |
4-methylsulfonyloxy-2-nitrobenzoic acid |
InChI |
InChI=1S/C8H7NO7S/c1-17(14,15)16-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11) |
InChI Key |
XATYQSUHQPECKG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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